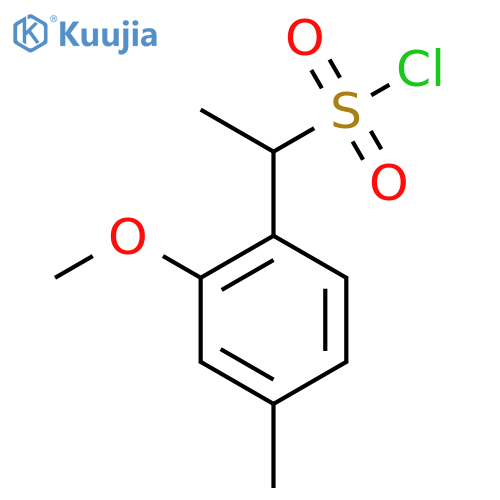Cas no 1249982-98-6 (1-(2-Methoxy-4-methylphenyl)ethane-1-sulfonyl chloride)

1249982-98-6 structure
商品名:1-(2-Methoxy-4-methylphenyl)ethane-1-sulfonyl chloride
1-(2-Methoxy-4-methylphenyl)ethane-1-sulfonyl chloride 化学的及び物理的性質
名前と識別子
-
- 1249982-98-6
- EN300-681038
- 1-(2-methoxy-4-methylphenyl)ethane-1-sulfonyl chloride
- 1-(2-Methoxy-4-methylphenyl)ethane-1-sulfonyl chloride
-
- インチ: 1S/C10H13ClO3S/c1-7-4-5-9(10(6-7)14-3)8(2)15(11,12)13/h4-6,8H,1-3H3
- InChIKey: LUKJSZGDWLBXIM-UHFFFAOYSA-N
- ほほえんだ: ClS(C(C)C1C=CC(C)=CC=1OC)(=O)=O
計算された属性
- せいみつぶんしりょう: 248.0273931g/mol
- どういたいしつりょう: 248.0273931g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 296
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 51.8Ų
- 疎水性パラメータ計算基準値(XlogP): 2.6
1-(2-Methoxy-4-methylphenyl)ethane-1-sulfonyl chloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-681038-0.5g |
1-(2-methoxy-4-methylphenyl)ethane-1-sulfonyl chloride |
1249982-98-6 | 0.5g |
$1316.0 | 2023-03-11 | ||
| Enamine | EN300-681038-2.5g |
1-(2-methoxy-4-methylphenyl)ethane-1-sulfonyl chloride |
1249982-98-6 | 2.5g |
$2688.0 | 2023-03-11 | ||
| Enamine | EN300-681038-5.0g |
1-(2-methoxy-4-methylphenyl)ethane-1-sulfonyl chloride |
1249982-98-6 | 5.0g |
$3977.0 | 2023-03-11 | ||
| Enamine | EN300-681038-0.25g |
1-(2-methoxy-4-methylphenyl)ethane-1-sulfonyl chloride |
1249982-98-6 | 0.25g |
$1262.0 | 2023-03-11 | ||
| Enamine | EN300-681038-1.0g |
1-(2-methoxy-4-methylphenyl)ethane-1-sulfonyl chloride |
1249982-98-6 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-681038-0.1g |
1-(2-methoxy-4-methylphenyl)ethane-1-sulfonyl chloride |
1249982-98-6 | 0.1g |
$1207.0 | 2023-03-11 | ||
| Enamine | EN300-681038-0.05g |
1-(2-methoxy-4-methylphenyl)ethane-1-sulfonyl chloride |
1249982-98-6 | 0.05g |
$1152.0 | 2023-03-11 | ||
| Enamine | EN300-681038-10.0g |
1-(2-methoxy-4-methylphenyl)ethane-1-sulfonyl chloride |
1249982-98-6 | 10.0g |
$5897.0 | 2023-03-11 |
1-(2-Methoxy-4-methylphenyl)ethane-1-sulfonyl chloride 関連文献
-
Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414
-
Dinah R. Parker,Michael J. Pitcher,Peter J. Baker,Isabel Franke,Tom Lancaster,Stephen J. Blundell,Simon J. Clarke Chem. Commun., 2009, 2189-2191
-
Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206
-
Stephen Hanessian,Juan Pablo Maianti,Vu Linh Ly,Benoît Deschênes-Simard Chem. Sci., 2012,3, 249-256
-
Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635
1249982-98-6 (1-(2-Methoxy-4-methylphenyl)ethane-1-sulfonyl chloride) 関連製品
- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)
- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)
- 2167391-45-7(N4,N4-dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)pyridine-3,4-diamine)
- 959240-93-8(4-Chloro-1-methyl-1H-indazol-3-amine)
- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)
- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)
- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)
- 40682-56-2(ethyl 2-amino-3-hydroxy-3-phenylpropanoate)
- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)
- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)
推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Jiangsu Kolod Food Ingredients Co.,ltd
ゴールドメンバー
中国のサプライヤー
大量
